molecular formula C23H20FN3O2S2 B2684702 2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 1794910-38-5

2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2684702
CAS No.: 1794910-38-5
M. Wt: 453.55
InChI Key: CUPPANWGXXOPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance (NMR) studies on bicyclic thiophene derivatives, including those related to the specified compound, have been conducted to understand the through-space H–F spin coupling mechanisms. These studies provide insights into the electronic structure and spatial orientation of such molecules, which are crucial for designing drugs with targeted properties (Hirohashi, Inaba, & Yamamoto, 1975); (Hirohashi, Inaba, & Yamamoto, 1976).

Antitumor Activity

Research on thieno[3,2-d]pyrimidine derivatives has shown promising antitumor activity. New derivatives have been synthesized and evaluated for their efficacy against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This research underlines the compound's potential in cancer therapy development (Hafez & El-Gazzar, 2017).

Fluorescent Probe Development

The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols utilizes compounds like 2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide. These probes are vital in chemical, biological, and environmental sciences for detecting toxic substances with high sensitivity and selectivity (Wang et al., 2012).

Dual Enzyme Inhibition

Studies on the dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates reveal a potential for treating diseases through a multi-targeted approach. This research indicates the compound's utility in designing inhibitors that target critical enzymes in disease pathways (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Agents

The synthesis and evaluation of novel derivatives containing the thieno[d]pyrimidine-4-one moiety, including the specified compound, have shown potential as antimicrobial agents. These studies contribute to the ongoing search for new antimicrobial compounds capable of combating resistant strains of bacteria and fungi (El Azab & Abdel-Hafez, 2015).

Mechanism of Action

Properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-15-13-17(7-8-18(15)24)27-22(29)21-19(10-12-30-21)26-23(27)31-14-20(28)25-11-9-16-5-3-2-4-6-16/h2-8,10,12-13H,9,11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPPANWGXXOPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.